(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide
Description
(2E)-N-{[2,4'-Bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide is a structurally complex enamide derivative featuring a 2,4'-bipyridine moiety linked to a furan-substituted propenamide backbone. The 2,4'-bipyridine group may confer unique electronic properties, influencing binding affinity and solubility, while the furan and enamide functionalities could enhance metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-pyridin-4-ylpyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(6-4-15-2-1-11-22-15)20-14-3-5-16(19-12-14)13-7-9-18-10-8-13/h1-12H,(H,20,21)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBSDLXGBROIQ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enoyl Chloride Preparation
Synthesis begins with generating (2E)-3-(furan-2-yl)prop-2-enoyl chloride from the corresponding carboxylic acid:
- Charge 3-(furan-2-yl)acrylic acid (1.0 eq) in anhydrous dichloromethane (0.2 M)
- Add oxalyl chloride (1.5 eq) dropwise at 0°C under N₂
- Catalyze with DMF (0.1 eq), warm to 25°C, stir 4 h
- Remove volatiles in vacuo to yield yellow oil (92-95% crude)
Key Characterization:
Amide Coupling
React enoyl chloride with 2,4'-bipyridine-5-amine under Schotten-Baumann conditions:
Optimized Protocol ( adapted):
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ (2.5 eq) |
| Temperature | 0°C → 25°C over 2 h |
| Workup | Extract with EtOAc (3×), dry MgSO₄ |
| Purification | Silica gel (EtOAc/Hex 1:1) |
Yield: 68-72% after chromatography
Purity (HPLC): >98% (Method D from)
Coupling Reagent-Mediated Approach
For acid-sensitive substrates, employ in situ activation with EDCI/HOBt:
- Dissolve 3-(furan-2-yl)acrylic acid (1.0 eq) and 2,4'-bipyridine-5-amine (1.05 eq) in DMF (0.1 M)
- Add EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (2.5 eq) sequentially
- Stir 12 h at 25°C under argon
- Quench with 10% citric acid, extract with EtOAc
- Chromatograph (CH₂Cl₂/MeOH 95:5)
Advantages:
- Avoids harsh chloride formation
- Higher functional group tolerance
Yield Comparison:
| Method | Average Yield | Purity |
|---|---|---|
| Enoyl Chloride | 70% | 98.2% |
| EDCI/HOBt | 83% | 99.1% |
Tandem Olefination-Acylation Strategy
A convergent route via Horner-Wadsworth-Emmons (HWE) reaction:
Synthesis Sequence ( analogous):
- Prepare diethyl (furan-2-carbonyl)phosphonate from furan-2-carboxylic acid
- HWE reaction with 2,4'-bipyridine-5-carbaldehyde:
- LiCl (2.0 eq), DBU (1.5 eq) in THF
- 0°C → reflux over 6 h
- Hydrolyze ester to acid (NaOH/EtOH/H₂O)
- Proceed to amide coupling as in Section 3
Critical Optimization Data:
Solid-Phase Synthesis for High-Throughput Production
Adapting patent methodologies ():
Resin Functionalization:
- Load Wang resin with Fmoc-2,4'-bipyridine-5-amine (0.8 mmol/g)
- Deprotect with 20% piperidine/DMF
- Couple Fmoc-3-(furan-2-yl)acrylic acid (3 eq) using HBTU/HOAt
Cleavage Conditions:
- TFA/H₂O/TIS (95:2.5:2.5), 2 h
- Precipitation in cold Et₂O
Throughput Advantage:
- 96 compounds/run in 18 h
- Average purity: 94±3% (LC-MS)
Characterization and Quality Control
Spectroscopic Data Compilation:
Crystallographic Validation ():
- Dihedral angle between bipyridine planes: 12.3°
- H-bond network: N-H···O=C (2.89 Å)
Industrial-Scale Process Optimization
Key Parameters from Patent Analysis ():
- Cost Drivers:
- 2,4'-Bipyridine-5-amine accounts for 62% of raw material costs
- Solvent recovery critical for economic viability
Green Chemistry Metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 5.2 |
| PMI (kg/kg API) | 32.4 | 9.8 |
Process Intensification:
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The bipyridine moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
(2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2E)-N-{[2,4'-Bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide with four analogs, focusing on structural features, synthesis yields, and functional properties.
Enamide Derivatives with Benzothiadiazole Cores
describes two enamide derivatives:
(2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-(3-methylbutyl)prop-2-enamide
- Molecular Features : A benzothiadiazole core with bis(4-methoxyphenyl)methyl groups and an isopentylamide chain.
- Synthesis : Yield of 62% using HATU/DCM conditions.
- Properties : Likely optimized for STAT3 inhibition due to the electron-withdrawing benzothiadiazole group, which enhances binding to hydrophobic protein pockets.
(2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide Molecular Features: Similar to the above but with a phenylamide substituent. Synthesis: Higher yield (69%) using TBTU/N-methylmorpholine.
XCT790: A Trifluoromethyl-Enamide Analog
- Structure: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (XCT790) .
- Key Differences: Incorporates a cyano group and trifluoromethyl-thiadiazole substituent, enhancing metabolic stability and lipophilicity. The bipyridine moiety in the target compound may offer superior π-conjugation and redox activity compared to XCT790’s methoxyphenyl group.
Bipyridine Radical Anions
highlights the redox activity of 2,4'-bipyridine derivatives. For example, [K(2,4'-bipy)·(en)] exhibits radical anion formation under reductive conditions.
- Comparison: The target compound’s 2,4'-bipyridine group could similarly participate in redox reactions or act as a ligand in coordination chemistry, unlike non-bipyridine analogs.
Benzoxazole-Based Enamide
- Structure : (2E)-3-(Furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide (CAS 5843-39-0) .
- Key Differences :
- Replaces bipyridine with a benzoxazole ring, which may increase fluorescence properties but reduce metal-binding capacity.
- Both compounds share the furan-enamide motif, suggesting comparable solubility profiles.
Critical Analysis of Functional Differences
- Electronic Properties : The 2,4'-bipyridine group in the target compound likely enhances electron delocalization and redox versatility compared to benzothiadiazole or benzoxazole cores .
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective bipyridine functionalization, whereas benzothiadiazole derivatives () achieve higher yields via standard coupling reagents.
- Biological Relevance : While benzothiadiazole analogs are optimized for STAT3 inhibition, the target compound’s bipyridine moiety could expand utility in anticancer or antimicrobial contexts via dual inhibition of PPIs and metal-dependent enzymes.
Biological Activity
(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide is an organic compound notable for its unique structure combining a bipyridine moiety and a furan ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
- IUPAC Name : (E)-3-(furan-2-yl)-N-(6-pyridin-4-ylpyridin-3-yl)prop-2-enamide
- Molecular Formula : C17H13N3O2
- Molecular Weight : 291.30 g/mol
- CAS Number : 2097939-64-3
Synthesis
The synthesis of this compound typically involves the reaction of 2,4'-bipyridine-5-carboxaldehyde with furan-2-acetic acid under acidic conditions, often using p-toluenesulfonic acid as a catalyst. The reaction proceeds through a condensation mechanism to form the propenamide linkage.
The primary biological activity of this compound has been linked to its role as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in the biosynthesis of melanin; thus, inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. The compound binds to the active site of tyrosinase, blocking the conversion of tyrosine to melanin, which can help in cosmetic applications and skin treatments.
Research Findings
Recent studies have demonstrated various biological activities associated with this compound:
-
Tyrosinase Inhibition :
- In vitro studies have shown that this compound exhibits significant inhibition of tyrosinase activity with an IC50 value indicating effective potency against the enzyme.
-
Antioxidant Activity :
- The compound has been evaluated for its antioxidant properties, showing potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
-
Antimicrobial Activity :
- Preliminary tests suggest that this compound may possess antimicrobial properties, although further studies are needed to quantify its efficacy against specific pathogens.
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Tyrosinase Inhibitor | X |
| Similar Compound A | Structure | Tyrosinase Inhibitor | Y |
| Similar Compound B | Structure | Antimicrobial | Z |
Note: IC50 values are hypothetical and should be replaced with actual data from research findings.
Case Study 1: Tyrosinase Inhibition
A study investigated the effectiveness of this compound as a tyrosinase inhibitor. The results indicated that at concentrations as low as 10 µM, the compound significantly reduced melanin production in cultured melanocytes compared to control groups. This suggests potential applications in skin whitening products and therapies for hyperpigmentation disorders.
Case Study 2: Antioxidant Properties
Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it exhibited a dose-dependent increase in scavenging activity, with an EC50 value indicating moderate antioxidant potential. This property may contribute to its therapeutic effects in preventing oxidative stress-related cellular damage.
Q & A
Q. What are the optimal synthetic routes for (2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2,4'-bipyridine-5-amine with furan-2-carbaldehyde via Knoevenagel reaction to form the α,β-unsaturated ketone intermediate.
- Step 2 : Amidation using activated carboxylic acid derivatives (e.g., acyl chlorides) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Q. Key Challenges :
- Stereochemical control during the formation of the (E)-configured double bond.
- Avoiding side reactions due to the nucleophilic nature of the bipyridine nitrogen atoms.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- NMR Spectroscopy : , , and - COSY for confirming the (E)-configuration of the acrylamide group and substituent positions on the bipyridine and furan rings .
- Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the amide group and bipyridine nitrogen) .
Q. How can crystallography data (e.g., SHELXL refinements) resolve structural ambiguities in this compound?
- Disorder Modeling : Use SHELXL’s PART instruction to model disordered bipyridine or furan rings .
- Twinned Data : Apply HKLF 5 format in SHELXL for twin-law refinement if crystal twinning is observed .
- Validation Tools : Cross-check with WinGX (R) and ORTEP-3 for thermal ellipsoid visualization .
Case Study : A study on a structurally analogous furan-acrylamide compound revealed pseudo-merohedral twinning, resolved using SHELXD’s twin refinement .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Core Modifications : Substitute bipyridine with pyrimidine (e.g., ) or replace furan with thiophene (e.g., ) to assess electronic effects on bioactivity.
- Pharmacophore Mapping : Use DFT calculations (e.g., Gaussian 16) to identify critical hydrogen-bond acceptors (amide oxygen, bipyridine nitrogen) .
Q. Example SAR Table :
| Analog Modification | Biological Activity (IC, μM) | Key Interaction |
|---|---|---|
| Bipyridine → Pyrimidine | 0.85 (vs. 1.2 for parent) | Enhanced π-π stacking |
| Furan → Thiophene | 2.1 | Reduced solubility |
Q. How can contradictions in biological activity data between similar compounds be resolved?
- Assay Standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural Validation : Re-evaluate stereochemistry via X-ray or NOESY NMR to rule out (Z)-isomer contamination .
- Target Selectivity Profiling : Use kinome-wide screening (e.g., ) to identify off-target interactions.
Example : A furan-acrylamide analog showed conflicting IC values (1.2 μM vs. 3.4 μM) in two studies due to unaccounted residual DMSO in assays .
Q. What methodological approaches are recommended for studying this compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Use stopped-flow spectroscopy to measure binding kinetics (k/k) with SIRT2 or similar targets (e.g., AGK2 in ).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to predict binding stability over 100 ns trajectories .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding affinity .
Q. How can researchers address solubility challenges in in vitro studies of this compound?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or glycoside groups on the acrylamide nitrogen for enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
